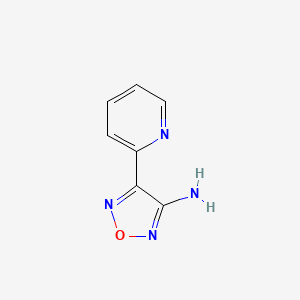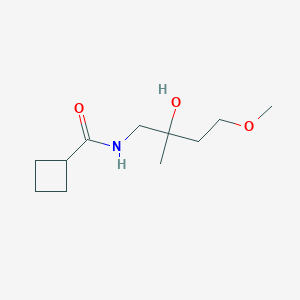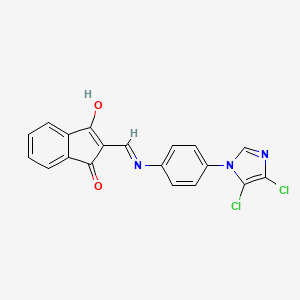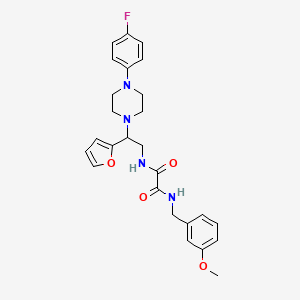![molecular formula C10H17ClO2S B2483823 Spiro[4.5]decane-3-sulfonyl chloride CAS No. 2503202-82-0](/img/structure/B2483823.png)
Spiro[4.5]decane-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of spiro[4.5]decane derivatives has been explored through various synthetic routes. A notable approach involves the use of substituted 4-methoxyphenylacetyl chloride with substituted acetylene (or acetylene gas) in the presence of aluminum chloride, leading to substituted spiro derivatives in fair to moderate yields (Haack & Beck, 1989). Another method includes the FeCl3-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives, providing an efficient route to synthesize spiro[4.5]decane and spiro[4.4]nonane ring systems (Kuroda et al., 2000).
Molecular Structure Analysis
The crystal structure of derivatives of spiro[4.5]decane, such as (R)-(-)-N-dichloroacetyl-3-ethyl-1-oxa-4-aza-spiro-4.5-decane, has been determined, providing insights into their three-dimensional arrangement and confirming the molecular structure through X-ray diffraction, IR, 1H-NMR, and 13C-NMR spectroscopy (Zhao et al., 2011).
Chemical Reactions and Properties
Spiro[4.5]decane derivatives have been utilized in various chemical reactions, including cyclopropanation, which has been applied for the asymmetric construction of the spiro[4.5]decane system (Imanishi et al., 1992). Additionally, these compounds have been involved in formal (4+1) cycloaddition and enantioselective Michael-Henry cascade reactions to synthesize spiro[4.5]decanes and spirooxindole polycycles (Huang et al., 2017).
Physical Properties Analysis
The physical properties of spiro[4.5]decane derivatives, such as solubility and melting points, are influenced by their molecular structure. For example, spiro[3H-diazirine-3,2′-tricyclo[3.3.1.1]decane] is noted for its solubility in most organic solvents and its melting point range (Schneider & Legault, 2016).
Chemical Properties Analysis
The chemical properties of spiro[4.5]decane derivatives are characterized by their reactivity in various chemical transformations. The presence of the sulfonyl chloride group in these compounds, for example, facilitates their participation in sulfonation reactions, leading to the formation of sulfonylated spiro compounds with significant bioactivity (Iqbal et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis of Substituted Spiro[4.5]Decanes
Substituted spiro[4.5]decanes can be prepared in two steps with fair to moderate yield. This involves reacting a substituted 4-methoxyphenylacetyl chloride with substituted acetylene in the presence of aluminum chloride to produce the corresponding substituted spiro derivative (Haack & Beck, 1989).
Asymmetric Cyclopropanation for Spiro[4.5]Decane Construction
An asymmetric cyclopropanation method utilizing sulfinyl chirality has been developed for constructing a spiro[4.5]decane system. This involves a Michael addition reaction with an allyl Grignard reagent, demonstrating a novel approach to building this structure (Imanishi et al., 1992).
X-Ray Structural Analysis
The X-ray structure determination of (R)-(-)-N-dichloroacetyl-3-ethyl-1-oxa-4-aza-spiro-4.5-decane has been carried out, offering insights into its detailed structural properties. The product's structure was further characterized using various spectroscopic methods (Zhao et al., 2011).
Chemical Synthesis and Transformation
Nazarov Cyclization for Spiro[4.5]Decane Synthesis
Spiro[4.5]decane and spiro[4.4]nonane ring systems have been synthesized using FeCl3-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives. The process has been found to be controlled by the presence/absence of α′-substituent (Kuroda et al., 2000).
Synthesis of Spiro-1λ6-isothiazolidine-1,1,4-triones
A strategy for constructing spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones has been reported. This involves the sulfonylation of 1-aminocyclopropane- and 1-aminocyclobutanecarboxylates with methanesulfonyl chloride followed by alkylation and cyclization (Dobrydnev et al., 2015).
Biological and Pharmaceutical Applications
Anticonvulsant Evaluation of Spiro[4.5] and Spiro[4.6] Carboxylic Acids
Spiro[4.5]decane-2-carboxylic acid and related compounds have been synthesized and evaluated for anticonvulsant activity. These compounds aim to evaluate the role of the carboxylic acid group in valproic acid analogues (Scott et al., 1985).
Mecanismo De Acción
Target of Action
Spiro[4.5]decane-3-sulfonyl chloride is a complex compound with a unique structure. It’s worth noting that spiro[45]decane structures have attracted considerable attention as they represent the core structure of several biologically active sesquiterpenoids .
Mode of Action
The exact mode of action of Spiro[4Studies on similar compounds, such as spiro[45]decane, suggest that the initial decomposition paths of these compounds are very similar, mainly consumed by the open-ring isomerization via the unimolecular C−C dissociations of the six-membered ring structure and H-abstractions by small radicals attacking the fuel parents .
Biochemical Pathways
The biochemical pathways affected by Spiro[4Spiro[45]decane and similar structures are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of Spiro[4The compound’s synthesis has been reported to involve a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and o-acylation .
Action Environment
Propiedades
IUPAC Name |
spiro[4.5]decane-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO2S/c11-14(12,13)9-4-7-10(8-9)5-2-1-3-6-10/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHMHBKXEADAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483746.png)


![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)


![9-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2483756.png)
![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)

